molecular formula C13H19N4O3+ B12354074 BL-191;PTX;Oxpentifylline

BL-191;PTX;Oxpentifylline

Cat. No.: B12354074
M. Wt: 279.31 g/mol
InChI Key: XAZHJDUQMYELJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentoxifylline can be synthesized through various methods. One common method involves the reaction of theobromine with 5-bromo-1-pentanol in the presence of a base to form 1-(5-hydroxyhexyl)-3,7-dimethylxanthine. This intermediate is then oxidized to form pentoxifylline .

Industrial Production Methods

In industrial settings, pentoxifylline is often produced through a multi-step process that includes the reaction of theobromine with 5-bromo-1-pentanol, followed by oxidation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentoxifylline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of pentoxifylline, which may have different pharmacological properties .

Scientific Research Applications

Pharmacological Properties

Pentoxifylline is primarily known for its ability to improve blood flow by reducing blood viscosity and enhancing erythrocyte flexibility. It also modulates inflammatory responses by down-regulating cytokine production, making it useful in treating conditions characterized by inflammation.

Neonatal Care

Pentoxifylline has been investigated for its role in preventing bronchopulmonary dysplasia (BPD) in preterm infants. A study compared nebulized pentoxifylline with a placebo in 100 high-risk preterm infants. Results suggested that while there was a reduction in oxygen requirements, the study faced high bias risk due to methodological weaknesses .

Diabetes Management

In animal studies, pentoxifylline administration showed positive effects on histomorphological parameters in streptozotocin-induced type 1 diabetic rats. It improved blood vessel density and reduced apoptotic cell numbers in testicular tissue, indicating potential benefits for diabetic complications .

Study FocusFindings
Neonatal BPD PreventionReduced oxygen needs; high bias risk
Diabetes and Testicular HealthImproved vascular density; reduced apoptosis

Fertility Treatments

Pentoxifylline has been used to enhance sperm quality and treat erectile dysfunction in infertile men. Research indicates that it increases blood perfusion to the testes and reduces oxidative stress, thus supporting spermatogenesis .

Retinal Blood Flow

A placebo-controlled study investigated the effects of pentoxifylline on retinal blood flow changes. The results indicated that pentoxifylline could improve retinal perfusion, which may have implications for treating retinal diseases .

Case Study 1: Neonatal Sepsis

In a systematic review of randomized controlled trials, pentoxifylline was shown to reduce mortality in preterm neonates with sepsis when used as an adjunct therapy to antibiotics. However, the studies included had methodological limitations, necessitating cautious interpretation of results .

Case Study 2: Type 1 Diabetes

A study involving diabetic rats treated with pentoxifylline reported improvements in testicular health, including enhanced blood supply and reduced apoptosis in testicular cells. These findings suggest potential applications of pentoxifylline in managing diabetic complications related to reproductive health .

Mechanism of Action

Pentoxifylline exerts its effects by modulating the rheological properties of blood. It lowers blood viscosity, increases erythrocyte flexibility, and decreases platelet aggregation. These effects are primarily due to the inhibition of phosphodiesterase, leading to increased levels of cyclic AMP. Pentoxifylline also has anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Pentoxifylline is often compared with other xanthine derivatives such as:

Pentoxifylline is unique in its strong hemorheologic and anti-inflammatory properties, making it particularly useful in treating vascular and inflammatory conditions .

Biological Activity

The compound BL-191, a combination of Pentoxifylline (PTX) and Oxpentifylline, is primarily used for its therapeutic effects in treating various vascular and inflammatory conditions. Pentoxifylline, a methylxanthine derivative, is known for its ability to improve blood flow and reduce blood viscosity. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.

Pentoxifylline exhibits several biological activities that contribute to its therapeutic effects:

  • Phosphodiesterase Inhibition : PTX acts as a non-specific phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP interferes with platelet aggregation and modulates immune responses by inhibiting cytokine production from monocytes and lymphocytes .
  • Improvement of Blood Flow : The compound enhances erythrocyte flexibility and reduces blood viscosity, which is beneficial in conditions such as intermittent claudication and peripheral arterial disease .
  • Immunomodulatory Effects : PTX has been shown to stimulate the release of prostacyclin from endothelial cells, further contributing to its anti-inflammatory properties. This action can inhibit the cytokine cascade associated with tissue injury .

Clinical Applications

The clinical applications of BL-191; PTX; Oxpentifylline include:

  • Treatment of Intermittent Claudication : PTX is commonly prescribed for patients suffering from intermittent claudication due to chronic occlusive arterial disease .
  • COVID-19 Management : Recent studies have investigated the efficacy of PTX in combination with colchicine in hospitalized patients with moderate to severe COVID-19. A clinical trial demonstrated that patients receiving PTX showed improved clinical outcomes compared to those receiving standard treatment alone .

Research Findings

A review of relevant studies highlights the biological activity of Pentoxifylline and its derivatives:

Table 1: Summary of Key Studies on Pentoxifylline

Study ReferenceObjectiveFindings
Evaluate PTX in COVID-19 patientsImproved recovery rates and reduced hospitalization duration when combined with colchicine.
Assess histomorphological effects in diabetic ratsPTX reduced apoptotic cell numbers and blood vessel density compared to untreated diabetic controls.
Investigate retinal blood flow changesPTX administration resulted in significant changes in retinal blood flow dynamics.

Case Studies

Several case studies have documented the effects of Pentoxifylline in various clinical settings:

  • COVID-19 Treatment : In a randomized controlled trial involving 130 patients, those treated with PTX alongside standard care exhibited lower rates of ICU admission and shorter hospital stays compared to controls receiving standard treatment alone .
  • Diabetes Management : A study on diabetic rats indicated that PTX administration significantly decreased apoptotic cell counts in testes, suggesting potential protective effects against diabetes-related complications .
  • Retinal Blood Flow : A placebo-controlled study demonstrated that intravenous infusion of PTX improved retinal blood flow parameters, indicating its utility in ocular conditions related to vascular health .

Properties

IUPAC Name

3,7-dimethyl-1-(5-oxohexyl)-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZHJDUQMYELJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.